molecular formula C13H23NO2 B5066294 [6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate

[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate

Cat. No.: B5066294
M. Wt: 225.33 g/mol
InChI Key: UZMDIVRLXBKLIN-UHFFFAOYSA-N
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Description

[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate is an organic compound with a unique structure that combines an acetylene group with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate typically involves the reaction of 6-(diethylamino)-3-methylhex-4-yn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The acetylene group may also participate in covalent bonding with target molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

    [6-(Diethylamino)-3-methylhex-4-yn-3-yl] alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    [6-(Diethylamino)-3-methylhex-4-yn-3-yl] chloride: Contains a chloride group instead of an acetate group.

Uniqueness

[6-(Diethylamino)-3-methylhex-4-yn-3-yl] acetate is unique due to its combination of an acetylene group with a diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[6-(diethylamino)-3-methylhex-4-yn-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMDIVRLXBKLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CCN(CC)CC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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